2,2-Dipropyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dipropyloctanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of two propyl groups attached to the second carbon of an octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dipropyloctanoic acid can be synthesized through several methods:
-
Oxidation of Alkenes: : One common method involves the oxidation of alkenes. For instance, the oxidation of 2,2-dipropyloctene using strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) can yield this compound .
-
Hydrolysis of Nitriles: : Another method involves the hydrolysis of nitriles. The nitrile precursor can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes or hydrolysis reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dipropyloctanoic acid undergoes various chemical reactions, including:
-
Oxidation: : It can be further oxidized to form ketones or aldehydes under specific conditions .
-
Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), ozone (O₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Catalysts: Acid or base catalysts for hydrolysis reactions
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted carboxylic acids
Scientific Research Applications
2,2-Dipropyloctanoic acid has several applications in scientific research:
-
Chemistry: : It is used as a precursor in the synthesis of more complex organic molecules .
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties .
-
Medicine: : Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs .
-
Industry: : It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,2-dipropyloctanoic acid involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound may interact with enzymes and receptors involved in metabolic pathways .
-
Pathways Involved: : It can modulate oxidative stress pathways, leading to its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dipropylpentanoic acid
- 2,2-Dipropylhexanoic acid
- 2,2-Dipropylheptanoic acid
Uniqueness
2,2-Dipropyloctanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties compared to its analogs . This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
60631-29-0 |
---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2,2-dipropyloctanoic acid |
InChI |
InChI=1S/C14H28O2/c1-4-7-8-9-12-14(10-5-2,11-6-3)13(15)16/h4-12H2,1-3H3,(H,15,16) |
InChI Key |
KUTCZKWCZNAIJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC)(CCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.